molecular formula C35H35N3O6 B12103570 Cbz-DL-Phe-DL-Phe-DL-Phe-OH

Cbz-DL-Phe-DL-Phe-DL-Phe-OH

Cat. No.: B12103570
M. Wt: 593.7 g/mol
InChI Key: BQDHGVWUXAXFMT-UHFFFAOYSA-N
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Description

Cbz-DL-Phe-DL-Phe-DL-Phe-OH, also known as N-benzyloxycarbonyl-DL-phenylalanine, is a compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often employed as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Phe-DL-Phe-DL-Phe-OH typically involves the protection of the amino group of phenylalanine using a benzyloxycarbonyl (Cbz) group. The process generally includes the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Coupling Reactions: The protected phenylalanine is then coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Cbz group can be removed by hydrogenation in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Phe-DL-Phe-DL-Phe-OH undergoes various chemical reactions, including:

    Hydrogenation: Removal of the Cbz protecting group.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Hydrolysis: Breakdown of the peptide bond under acidic or basic conditions.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

    Coupling Reagents: DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Deprotected Amino Acids: After hydrogenation, the Cbz group is removed, yielding free amino acids.

    Peptides: Coupling reactions result in the formation of longer peptide chains.

Scientific Research Applications

Cbz-DL-Phe-DL-Phe-DL-Phe-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.

    Biology: In the study of protein structure and function, as well as in the synthesis of peptide-based drugs.

    Medicine: In the development of peptide-based therapeutics and as a tool in drug discovery.

    Industry: In the production of peptide-based products, such as cosmetics and food additives.

Mechanism of Action

The primary mechanism of action of Cbz-DL-Phe-DL-Phe-DL-Phe-OH involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group of phenylalanine, preventing unwanted reactions during peptide bond formation. The Cbz group can be selectively removed by hydrogenation, allowing for the controlled synthesis of peptides.

Comparison with Similar Compounds

Cbz-DL-Phe-DL-Phe-DL-Phe-OH can be compared with other similar compounds, such as:

    Fmoc-DL-Phe-DL-Phe-DL-Phe-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.

    Boc-DL-Phe-DL-Phe-DL-Phe-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group.

    Z-DL-Phe-DL-Phe-DL-Phe-OH: Another name for this compound, where “Z” stands for benzyloxycarbonyl.

The uniqueness of this compound lies in its stability and ease of removal under mild conditions, making it a preferred choice in peptide synthesis.

Properties

IUPAC Name

3-phenyl-2-[[3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35N3O6/c39-32(37-31(34(41)42)23-27-17-9-3-10-18-27)29(21-25-13-5-1-6-14-25)36-33(40)30(22-26-15-7-2-8-16-26)38-35(43)44-24-28-19-11-4-12-20-28/h1-20,29-31H,21-24H2,(H,36,40)(H,37,39)(H,38,43)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDHGVWUXAXFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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